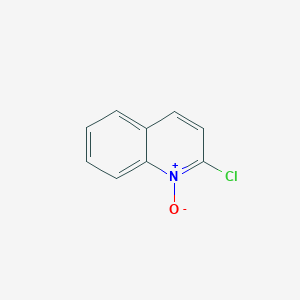

Quinoline, 2-chloro-, 1-oxide

Description

Contextual Significance of Quinoline (B57606) N-Oxides in Heterocyclic Chemistry

Quinoline N-oxides are a class of heterocyclic compounds that have proven to be exceptionally versatile precursors in organic synthesis. rsc.org The N-oxide group significantly alters the electronic properties of the quinoline ring, making it more susceptible to both electrophilic and nucleophilic attack. Compared to their unoxidized quinoline counterparts, quinoline N-oxides exhibit enhanced reactivity and often provide superior regioselectivity in chemical transformations. rsc.org This activation is particularly pronounced at the C2 and C4 positions of the quinoline nucleus.

The functionalization of the quinoline scaffold is of great interest due to the prevalence of quinoline motifs in a wide array of pharmacologically active molecules. researchgate.netresearchgate.net Quinoline N-oxides serve as readily available starting materials for a multitude of reactions, including nucleophilic substitutions, cycloadditions, aminations, alkylations, and arylations. rsc.org The N-oxide can be retained in the final product or removed in a deoxygenation step, adding another layer of synthetic flexibility. researchgate.net This utility has cemented the role of quinoline N-oxides as indispensable tools for synthetic chemists aiming to construct complex, functionalized N-heterocyclic compounds.

Historical Development of Research on 2-Chloroquinoline (B121035) 1-Oxide

The study of Quinoline, 2-chloro-, 1-oxide is built upon foundational research in heterocyclic chemistry dating back several decades. The historical synthesis of this compound generally involves a two-step process: the N-oxidation of a quinoline precursor followed by chlorination.

The first step, N-oxidation, is a classic transformation. Early methods involved the treatment of quinoline or substituted quinolines with oxidizing agents like hydrogen peroxide in glacial acetic acid or with peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). nih.govchemicalbook.comdcu.ie These methods efficiently convert the nitrogen atom of the pyridine (B92270) ring into an N-oxide.

The second step involves the introduction of the chlorine atom at the 2-position. A well-established method for this is the reaction of a quinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.govmdpi.com For instance, refluxing a substituted quinoline N-oxide with POCl₃ can regioselectively yield the 2-chloro derivative. nih.gov This high regioselectivity is rationalized by the formation of an intermediate adduct that facilitates nucleophilic attack at the C2 position. nih.gov These fundamental reactions provided the early framework for accessing 2-chloroquinoline N-oxides and exploring their chemistry.

Contemporary Research Trends and Prospective Avenues for the Compound

In modern organic synthesis, Quinoline, 2-chloro-, 1-oxide continues to be a valuable and strategic intermediate. Current research trends are focused on developing more efficient, selective, and environmentally benign synthetic methodologies. The compound's true power lies in its role as a versatile building block, where the C2-chlorine atom acts as an excellent leaving group in nucleophilic substitution reactions (SₙAr). researchgate.netmdpi.com

This reactivity allows for the introduction of a wide variety of substituents at the 2-position. Contemporary studies demonstrate its use in:

Cross-Coupling Reactions: The 2-chloroquinoline scaffold is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds with aryl boronic acids. nih.gov

Synthesis of Fused Heterocycles: The compound serves as a precursor for constructing more complex, polycyclic systems. For example, it can be used in reactions leading to the formation of fused naphthyridine, pyran, and pyrrole (B145914) ring systems. rsc.orgekb.egnih.gov

Multicomponent Reactions (MCRs): 2-Chloroquinoline derivatives are frequently employed in MCRs, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netsemanticscholar.org

Deoxygenative Functionalization: A modern trend involves the simultaneous functionalization and deoxygenation of quinoline N-oxides, providing direct access to functionalized quinolines in a highly efficient, step-economical manner. researchgate.net

Prospective avenues for research include the application of this intermediate in the synthesis of novel materials and the development of libraries of quinoline derivatives for biological screening. nih.govfrontiersin.org Its ability to undergo diverse transformations ensures that Quinoline, 2-chloro-, 1-oxide will remain a relevant and frequently utilized tool in the arsenal (B13267) of synthetic organic chemists.

Table 2: Examples of Reactions Involving the 2-Chloroquinoline Scaffold

| Reaction Type | Reactants | Product Type | Significance | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloroquinoline derivative, Amines/Alkoxides | 2-Amino/Alkoxy-quinoline derivatives | Introduction of diverse functional groups at C2. | researchgate.net |

| Suzuki Coupling | 2-Chloroquinoline derivative, Arylboronic acid, Pd catalyst | 2-Aryl-quinoline derivatives | Formation of C-C bonds to create complex biaryl structures. | nih.gov |

| Cyclization Reactions | 2-Chloroquinoline-3-carbaldehyde (B1585622), Formamide | Fused Pyrrolo[3,4-b]quinolinone | Construction of polycyclic heterocyclic systems. | rsc.orgnih.gov |

| Multicomponent Reactions | 2-Chloroquinoline-3-carbaldehyde, Amines, Isocyanides | Complex fused quinolines (e.g., Imidazopyridines) | Rapid assembly of molecular complexity from simple precursors. | researchgate.net |

| Deoxygenative Heteroarylation | Quinoline N-oxide, N-sulfonyl-1,2,3-triazole | α-Triazolylquinolines | Metal-free, step-economical C-N bond formation. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVVALKTXQOZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482162 | |

| Record name | Quinoline, 2-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-68-9 | |

| Record name | Quinoline, 2-chloro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Quinoline, 2 Chloro , 1 Oxide and Its Derivatives

Preparative Routes to 2-Chloroquinoline (B121035) 1-Oxide

The preparation of 2-chloroquinoline 1-oxide is a critical step for the synthesis of various functionalized quinoline (B57606) derivatives. The two main routes to this compound involve either starting with a pre-chlorinated quinoline and oxidizing the nitrogen atom or beginning with a quinoline N-oxide and introducing the chlorine atom at the C-2 position.

This approach involves the direct oxidation of the nitrogen atom in the 2-chloroquinoline ring system. The success of this method hinges on the choice of an appropriate oxidizing agent that can efficiently convert the tertiary amine of the quinoline to its corresponding N-oxide without reacting with the chloro-substituent or other functional groups present on the molecule.

Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are widely utilized reagents for the N-oxidation of various nitrogen-containing heterocycles, including quinolines. wikipedia.orgpreprints.org The reaction involves the electrophilic transfer of an oxygen atom from the peroxy acid to the nucleophilic nitrogen of the quinoline ring.

For instance, 4,7-dichloroquinoline (B193633) can be effectively oxidized to 4,7-dichloroquinoline 1-oxide using m-CPBA in chloroform (B151607) at room temperature. preprints.org Similarly, the oxidation of 7-acetamido-8-benzyloxyquinoline to its N-oxide has been successfully achieved with m-CPBA in 1,2-dichloroethane. nih.gov The reaction is generally clean and provides good yields of the desired N-oxide. nih.govtandfonline.com

Table 1: Examples of N-Oxidation of 2-Chloroquinoline Precursors with m-CPBA

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| 4,7-Dichloroquinoline | m-CPBA | Chloroform | Room Temperature, 5h | 4,7-Dichloroquinoline 1-oxide | 81% | preprints.org |

| 7-Acetamido-8-benzyloxyquinoline | m-CPBA | 1,2-Dichloroethane | Room Temperature, 48h | 7-Acetamido-8-benzyloxyquinoline 1-oxide | 82% | nih.gov |

| 3-Bromoquinoline | m-CPBA | Chloroform | Ambient Temperature, Overnight | 3-Bromoquinoline 1-oxide | Quantitative | tandfonline.com |

While m-CPBA is a common choice, other oxidizing systems have also been explored for the N-oxidation of quinolines. A mixture of acetic acid and 30% hydrogen peroxide has been shown to be an effective alternative for the oxidation of 4,7-dichloroquinoline, yielding the corresponding N-oxide in 87% yield at 70°C. preprints.org Another method involves the use of hydrogen peroxide in glacial acetic acid, which has been used to prepare various quinoline N-oxides. cdnsciencepub.com The in-situ generation of peracetic acid from hydrogen peroxide and acetic acid, catalyzed by maleic anhydride (B1165640), is another documented method. However, it has been noted that the presence of a methyl group at the 8-position of the quinoline nucleus can hinder the N-oxidation reaction with hydrogen peroxide. cdnsciencepub.com

An alternative and widely employed strategy for the synthesis of 2-chloroquinoline 1-oxides involves the regioselective chlorination of quinoline N-oxides. This method is particularly useful when the desired substitution pattern is more easily accessible on the quinoline N-oxide precursor. The N-oxide functionality activates the C-2 and C-4 positions of the quinoline ring towards nucleophilic attack.

Several chlorinating systems have been developed to achieve regioselective chlorination at the C-2 position. Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this transformation. nih.govtandfonline.com The reaction of a quinoline N-oxide with POCl₃ typically results in the formation of the 2-chloroquinoline derivative. nih.gov For example, 7-acetamido-8-benzyloxyquinoline 1-oxide can be converted to 2-chloro-7-acetamido-8-benzyloxyquinoline in 62% yield by refluxing with POCl₃ in chloroform. nih.gov

Table 2: Examples of C-2 Chlorination of Quinoline N-Oxides

| Starting Material | Chlorinating Reagent | Solvent | Conditions | Product | Yield | Reference |

| 7-Acetamido-8-benzyloxyquinoline 1-oxide | POCl₃ | Chloroform | Reflux, 2h | 2-Chloro-7-acetamido-8-benzyloxyquinoline | 62% | nih.gov |

| Quinoline N-oxide derivatives | PPh₃/Cl₃CCN | Not specified | Not specified | C2-chlorinated quinoline N-oxides | Satisfactory | researchgate.netscispace.comscispace.com |

| Methyl quinoline-5-, 6-, 7-carboxylate N-oxides | POCl₃ | Not specified | Not specified | Methyl 2-chloroquinoline-5-, 6-, 7-carboxylates | Acceptable | nuph.edu.uanuph.edu.ua |

The high regioselectivity for chlorination at the C-2 position of quinoline N-oxides is a well-established phenomenon. This selectivity is primarily governed by electronic factors. The N-oxide group significantly increases the electrophilicity of the C-2 and C-4 positions of the quinoline ring, making them susceptible to nucleophilic attack. nih.govnih.gov The C-2 position is generally more reactive towards nucleophiles than the C-4 position. msu.edu

The mechanism of chlorination with reagents like POCl₃ is believed to proceed through an intermediate adduct formed between the N-oxide and the chlorinating agent. This activation facilitates the subsequent nucleophilic attack of the chloride ion at the C-2 position. nih.gov In the case of the PPh₃/Cl₃CCN system, the reaction is also highly regioselective for the C-2 position. researchgate.net The choice of the chlorinating reagent and reaction conditions can be crucial, especially when other reactive functional groups are present in the molecule. For instance, attempts to chlorinate quinoline esters at the C-2 position of their N-oxides have been reported to not give satisfactory results in some cases, indicating that substrate-specific optimization is often necessary. researchgate.netnuph.edu.ua

Regioselective Chlorination at the C-2 Position of Quinoline N-Oxides

Development of Chlorinating Reagent Systems (e.g., POCl3, PPh3/Cl3CCN)

Synthesis of Functionalized Derivatives from 2-Chloroquinoline 1-Oxide

The presence of the N-oxide functionality and the chloro substituent at the C-2 position makes Quinoline, 2-chloro-, 1-oxide a prime substrate for various synthetic manipulations. These features activate the quinoline ring, facilitating both the displacement of the chlorine atom and the direct functionalization of its C-H bonds.

Nucleophilic Substitution Reactions at the C-2 Position

The electron-withdrawing nature of the N-oxide group enhances the electrophilicity of the C-2 position, making it highly susceptible to attack by a wide range of nucleophiles. This allows for the facile displacement of the chloro leaving group.

Reactions with Oxygen Nucleophiles

The substitution of the C-2 chlorine atom with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a direct route to 2-alkoxy- and 2-aryloxy-quinoline 1-oxides. These reactions are typically carried out in the presence of a base to generate the nucleophilic species. For instance, the reaction with sodium methoxide (B1231860) leads to the formation of the corresponding 2-methoxyquinoline (B1583196) 1-oxide derivative. While specific studies on 2-chloroquinoline 1-oxide are part of broader research, the reactivity of the closely related 2-chloroquinolines demonstrates this transformation effectively. The reaction of 2-chloroquinoline aldehyde derivatives with sodium methoxide successfully yields the corresponding 2-methoxy derivatives, highlighting the facility of this substitution.

Reactions with Nitrogen Nucleophiles (e.g., amines, triazoles)

A significant area of research has been the reaction of 2-chloroquinoline 1-oxide and its analogues with nitrogen nucleophiles, leading to the synthesis of various 2-aminoquinoline (B145021) derivatives. A metal-free, one-pot methodology has been developed for the C2-selective amination of quinoline N-oxides using ammonia (B1221849), as well as a variety of primary and secondary amines. rsc.org This process, which occurs at room temperature in the presence of diethyl H-phosphonate and potassium carbonate, offers a highly efficient route to 2-aminoquinoline derivatives. rsc.org

The introduction of a triazole moiety at the C-2 position has also been successfully achieved. A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been reported, yielding α-triazolylquinolines with good regioselectivity and in excellent yields under mild conditions. beilstein-journals.org This reaction proceeds efficiently and demonstrates broad substrate scope. beilstein-journals.org Furthermore, the reaction of 2-chloroquinoline derivatives with 1,2,4-triazole (B32235) has been studied, indicating the feasibility of this nucleophilic substitution. researchgate.netrsc.org For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be converted to its 2-(1H-1,2,4-triazol-1-yl) derivative.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Starting Material | Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| Quinoline N-oxide | Ammonia | Diethyl H-phosphonate, K₂CO₃, Room Temp. | 2-Aminoquinoline | High | rsc.org |

| Quinoline N-oxide | Primary/Secondary Amines | Diethyl H-phosphonate, K₂CO₃, Room Temp. | 2-(Alkyl/Aryl)aminoquinoline | High | rsc.org |

| Quinoline N-oxide | N-Sulfonyl-1,2,3-triazole | Mild Conditions | α-Triazolylquinoline | Excellent | beilstein-journals.org |

| 2-Chloroquinoline-3-carbaldehyde | 4H-1,2,4-triazol-4-amine | DMF, K₂CO₃ | 2-(1,2,4-Triazol-4-ylamino)quinoline-3-carbaldehyde | - | rsc.org |

Reactions with Sulfur Nucleophiles

The displacement of the C-2 chlorine by sulfur nucleophiles, such as thiols, provides access to 2-thioquinolines and their derivatives. These reactions typically proceed under basic conditions to generate the thiolate anion, which then acts as the nucleophile. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde derivatives with 1,2,4-triazole-5-thiols leads to the formation of fused ring systems through cyclization, indicating the initial nucleophilic attack of the sulfur atom at the C-2 position. clockss.org

C-H Functionalization Strategies of the Quinoline Ring

In addition to nucleophilic substitution, the N-oxide group in Quinoline, 2-chloro-, 1-oxide acts as a powerful directing group, enabling the regioselective functionalization of otherwise unreactive C-H bonds. This modern approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to substituted quinolines.

Alkylation and Alkenylation Reactions

Transition metal-catalyzed C-H activation has emerged as a prominent strategy for the alkylation and alkenylation of quinoline N-oxides. The N-oxide directs the metal catalyst to the C-8 position (peri-position) or the C-2 position, depending on the catalyst system and reaction conditions.

Rhodium(III) catalysts have been shown to be highly effective for the C-8 selective alkylation of quinoline N-oxides. acs.orgnih.govacs.org For example, the reaction of quinoline N-oxides with maleimides in the presence of a [RhCp*Cl₂]₂ catalyst and an additive like AgSbF₆ affords C-8 alkylated products in good to high yields with complete site-selectivity. acs.org These reactions can be performed under relatively mild conditions. acs.orgnih.gov

Palladium catalysts, on the other hand, are commonly employed for C-2 alkenylation. A direct cross-coupling of quinoline N-oxides with various olefin derivatives has been achieved using palladium acetate (B1210297) as the catalyst, often without the need for an external ligand or oxidant. acs.orgnih.gov The N-oxide itself can act as an internal oxidant to regenerate the active Pd(II) species. acs.orgnih.gov This method allows for the synthesis of 2-alkenylated quinolines with good chemo- and regioselectivity. acs.orgnih.gov

Table 2: Examples of C-H Alkylation and Alkenylation Reactions

| Substrate | Reagent | Catalyst System | Position | Product | Yield | Reference |

| Quinoline N-oxide | N-Methyl Maleimide | [RhCp*Cl₂]₂, AgSbF₆, PivOH | C-8 | 8-(1-Methyl-2,5-dioxopyrrolidin-3-yl)quinoline 1-oxide | 92% | acs.org |

| Quinoline N-oxide | Ethyl Acrylate | Pd(OAc)₂ | C-2 | Ethyl (E)-3-(quinolin-2-yl)acrylate | 95% | acs.orgnih.gov |

| 6-Methylquinoline N-oxide | Ethyl Acrylate | Pd(OAc)₂ | C-2 | Ethyl (E)-3-(6-methylquinolin-2-yl)acrylate | 97% | acs.org |

| Quinoline N-oxide | Styrene | PdCl₂ | C-2 | (E)-2-Styrylquinoline | 59% | mdpi.com |

Arylation and Heteroarylation Reactions

The introduction of aryl and heteroaryl moieties at the C2 position of the quinoline ring is a valuable transformation for the synthesis of complex molecules.

Palladium-catalyzed cross-coupling reactions are a common strategy for the arylation of haloquinolines. For instance, the Suzuki-Miyaura coupling of 2-chloroquinolines with arylboronic acids can be achieved using palladium catalysts. capes.gov.brrsc.org Water-tolerant catalytic systems, such as those employing NaPdCl4 with specific ligands, have been developed for this purpose. capes.gov.br

A direct and metal-free approach for C2-heteroarylation involves the deoxygenative functionalization of quinoline N-oxides. One such method utilizes N-sulfonyl-1,2,3-triazoles as the heteroaryl source, providing a variety of α-triazolylquinoline derivatives in excellent yields under mild conditions. rsc.orgresearchgate.net This reaction is believed to proceed through the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the triazole, leading to the formation of an intermediate that eliminates a triazolyl anion. rsc.org This anion then attacks the C2 position of the activated quinoline N-oxide.

| Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| 2-Chloroquinoline, Arylboronic acid | Pd catalyst | 2-Arylquinoline | Varies | capes.gov.brrsc.org |

| Quinoline N-oxide, N-sulfonyl-1,2,3-triazole | None | 2-(1,2,3-Triazol-1-yl)quinoline | Good to Excellent | rsc.orgresearchgate.net |

Amination and Amidation Reactions

The incorporation of nitrogen-containing functional groups is of significant interest in medicinal chemistry.

Direct C2-amination of quinoline N-oxides can be achieved through various methods. One approach involves the reaction with isothiocyanates catalyzed by AgBF4 under base- and oxidant-free conditions, yielding a range of 2-aminoquinolines. mdpi.com Another strategy for amination involves the treatment of 2-chloroquinolines with amines, which can be facilitated by microwave irradiation or the use of dry ammonia gas. researchgate.net Palladium-catalyzed amination reactions are also widely used for the conversion of 2-chloroquinolines to their amino derivatives. oup.com

Amidation at the C2 position of quinoline N-oxides represents a direct method for forming N-acylated 2-aminoquinolines. rsc.org This transformation can be promoted by various reagents, including oxalyl chloride and trifluoroacetic anhydride. rsc.org A practical method for the C2 amidation of 4,7-dichloroquinoline 1-oxide involves reaction with benzonitrile (B105546) in the presence of concentrated sulfuric acid, which proceeds with deoxygenation to furnish the corresponding N-(quinolin-2-yl)benzamide. rsc.orgoup.com The proposed mechanism suggests the in situ generation of a nitrilium ion from benzonitrile and sulfuric acid, which then reacts with the N-oxide. rsc.orgoup.com

| Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| Quinoline N-oxide, Isothiocyanate | AgBF4 | 2-Aminoquinoline | Varies | mdpi.com |

| 2-Chloroquinoline, Amine | Microwave or dry NH3 | 2-Aminoquinoline | Varies | researchgate.net |

| 4,7-Dichloroquinoline 1-oxide, Benzonitrile | H2SO4 | N-(7-chloro-4-chloroquinolin-2-yl)benzamide | 92 | rsc.orgoup.com |

Sulfenylation and Sulfonylation Reactions

Sulfur-containing quinoline derivatives have shown diverse biological activities. The direct introduction of sulfenyl and sulfonyl groups at the C2 position of quinoline N-oxides provides efficient access to these compounds.

Deoxygenative C2-sulfonylation of quinoline N-oxides is a well-established method for the synthesis of 2-sulfonylquinolines. Current time information in Powiat rzeszowski, PL.rsc.org Various sulfonylating agents, such as sulfonyl chlorides, have been employed for this purpose. Current time information in Powiat rzeszowski, PL.rsc.org A notable development is the use of a CS2/Et2NH system to promote the reaction between quinoline N-oxides and sulfonyl chlorides, proceeding under mild, transition-metal-free conditions with a broad substrate scope. Current time information in Powiat rzeszowski, PL.rsc.orgpublish.csiro.au The reaction is believed to involve the in situ generation of a nucleophilic sulfonyl source from the reaction of CS2, diethylamine, and the sulfonyl chloride. Current time information in Powiat rzeszowski, PL.rsc.org

Another approach involves an H-phosphonate-promoted deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides under strongly basic conditions. Current time information in Powiat rzeszowski, PL. Additionally, ultrasound-assisted, zinc-dust-mediated one-pot synthesis of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides has been reported. Current time information in Powiat rzeszowski, PL.

| Reactants | Reagent System | Product | Yield (%) | Reference |

| Quinoline N-oxide, Sulfonyl chloride | CS2/Et2NH | 2-Sulfonylquinoline | Satisfactory | Current time information in Powiat rzeszowski, PL.rsc.orgpublish.csiro.au |

| Quinoline N-oxide, Sulfonyl chloride | H-phosphonate/strong base | 2-Sulfonylquinoline | Varies | Current time information in Powiat rzeszowski, PL. |

| Quinoline N-oxide, Sulfonyl chloride | Zinc dust/ultrasound | 2-Sulfonylquinoline | Varies | Current time information in Powiat rzeszowski, PL. |

Cyanation Reactions

The cyano group is a versatile functional group that can be converted into various other functionalities. The direct C2-cyanation of quinoline N-oxides provides a straightforward route to quinoline-2-carbonitriles. Reagents such as dimethylcarbamyl chloride–trimethylsilyl cyanide and benzoyl chloride–potassium cyanide are used for the 2-cyanation of 4-alkoxyquinolines. wur.nl The reaction of 2-chloroquinoline-3-carbonitrile (B1354263) can be used to synthesize further heterocyclic systems. For example, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. oup.com

Deoxygenative Functionalizations of Quinoline N-Oxides

Many of the functionalization reactions of quinoline N-oxides proceed with the concomitant removal of the N-oxide oxygen atom. This deoxygenative functionalization is a key feature that makes quinoline N-oxides attractive synthetic intermediates.

A prime example is the synthesis of quinoline-2-thiones through the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea. researchgate.netumich.edu This reaction is activated by triflic anhydride and offers high regioselectivity and good to high yields. researchgate.netumich.edu A one-pot procedure has also been developed to convert quinolines directly to quinoline-2-thiones without the need to isolate the intermediate N-oxides. researchgate.net

Furthermore, a three-component reaction involving quinoline N-oxides, carbon disulfide, and amines, promoted by p-toluenesulfonic anhydride (Ts2O), leads to the formation of quinoline-dithiocarbamates. nii.ac.jp This deoxygenative dithiocarbamation proceeds under transition-metal-free conditions and demonstrates good functional group tolerance. nii.ac.jp

| Reaction Type | Reactants | Reagent | Product | Reference |

| Deoxygenative C-H/C-S Functionalization | Quinoline N-oxide, Thiourea | Triflic anhydride | Quinoline-2-thione | researchgate.netumich.edu |

| Deoxygenative Dithiocarbamation | Quinoline N-oxide, CS2, Amine | Ts2O | Quinoline-dithiocarbamate | nii.ac.jp |

Photochemical Transformation Reactions

Photochemistry offers unique pathways for the transformation of quinoline N-oxides, often leading to products that are not accessible through thermal reactions. The irradiation of quinoline N-oxides can induce isomerization and rearrangement reactions.

For instance, the photolysis of 2-cyanoquinoline 1-oxides in acidic alcoholic solutions can lead to the formation of 6-alkoxy- and 6-chloroquinoline-2-carbonitriles. oup.com The product distribution is dependent on the acid concentration and the nature of the alcohol. oup.com The proposed mechanism for this photo-alkoxylation is novel and has synthetic potential. oup.com

Light-induced isomerization of quinoline N-oxides to quinolin-2(1H)-ones has been achieved using a zinc catalyst. umich.edu This reaction is believed to proceed through an oxaziridine (B8769555) intermediate formed upon photoirradiation. umich.edu In some cases, the photochemical rearrangement of quinoline N-oxides can yield 1,3-benzoxazepines. nii.ac.jp The introduction of a chlorine atom at the 4-position of a quinoline nucleus has been shown to influence the outcome of photochemical reactions of 2-(dimethylcarbamoyl)quinolines, increasing the yield of certain cyclized products.

Multi-component Reactions and One-pot Synthetic Approaches

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and saving time and resources.

An innovative example is the N-oxide-induced Ugi reaction, where quinoline N-oxides replace the traditional carboxylic acid component. In this four-component reaction, aldehydes, amines, isocyanides, and quinoline N-oxides react to form quinoline-C2-amino amides, providing rapid access to biologically relevant scaffolds.

The Povarov reaction, a type of aza-Diels-Alder reaction, is another powerful tool for the synthesis of quinoline derivatives. A three-component Povarov reaction of anilines, aldehydes, and electron-rich enol ethers, catalyzed by graphene oxide, can produce tetrahydroquinolines, which can then be oxidized to the corresponding 2,3-disubstituted quinolines in a one-pot procedure.

Furthermore, a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) has been reported, showcasing another avenue for the multicomponent functionalization of the quinoline core.

| Reaction Name | Components | Catalyst/Promoter | Product | Reference |

| N-Oxide-Induced Ugi Reaction | Quinoline N-oxide, Aldehyde, Amine, Isocyanide | None | Quinoline-C2-amino amide | |

| Povarov Reaction/Oxidation | Aniline, Aldehyde, Enol ether | Graphene oxide | 2,3-Disubstituted quinoline | |

| Three-component Reaction | Quinoline N-oxide, Aryldiazonium salt, Acetonitrile | Not specified | Functionalized quinoline |

Iii. Reaction Mechanisms and Pathways Involving Quinoline, 2 Chloro , 1 Oxide

Mechanistic Role of the N-Oxide Moiety in Reactivity

The N-oxide group in Quinoline (B57606), 2-chloro-, 1-oxide plays a pivotal role in modulating the reactivity of the quinoline nucleus. It acts as an internal oxidizing agent and a directing group, influencing the regioselectivity of various reactions. The N-oxide enhances the electrophilicity of the carbon-halogen bond at the C2 position, facilitating nucleophilic aromatic substitution (SNAr) reactions. This is attributed to the electron-withdrawing nature of the N-oxide, which polarizes the C2-Cl bond, making the C2 carbon more susceptible to nucleophilic attack.

Furthermore, the N-oxide can participate directly in reaction mechanisms. For instance, in certain amidation reactions, the N-oxide can be trapped by a highly electrophilic intermediate, leading to the formation of a five-membered oxadiazolidine intermediate. mdpi.com This intermediate can then rearrange to form the final product. The N-oxide also facilitates reactions at other positions of the quinoline ring. For example, it can direct C-H activation at the C8 position, a phenomenon that is influenced by the choice of catalyst and reaction conditions. rsc.org In some cases, the N-oxide can be removed during the reaction sequence, leading to the formation of the corresponding quinoline derivative.

The high regioselectivity observed in the chlorination of quinoline N-oxides to form 2-chloroquinoline (B121035) N-oxide is rationalized by both steric factors and the formation of an oxyphosphorane adduct anion in a rapid, concerted mechanism. nih.gov

Catalytic Mechanisms in Functionalization Reactions

The functionalization of Quinoline, 2-chloro-, 1-oxide often employs catalytic systems to achieve high efficiency and selectivity. Both transition metal-catalyzed and metal-free conditions have been successfully utilized.

Transition metals, particularly palladium and copper, are extensively used to catalyze reactions involving Quinoline, 2-chloro-, 1-oxide and its derivatives. nih.gov These catalysts are crucial for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed reactions are particularly noteworthy. For instance, copper(I) iodide (CuI) has been used to catalyze the click reaction of alkynes with aromatic azides to form triazolyl-pyrrolidinyl-quinolinolines. chim.it Copper(II) triflate has been shown to catalyze the cyclization of imines derived from 2-alkynylquinoline-3-carboxaldehydes. chim.it Furthermore, copper sulfate (B86663) has been employed in the phenoxylation of 2-chloroquinoline-3-carboxylic acids under microwave conditions. chim.it The synthesis of a copper catalyst supported on modified magnetic chitosan (B1678972) has been reported for Chan-Lam coupling reactions, which involved the initial synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622). mdpi.com

The mechanism of these copper-catalyzed reactions often involves the coordination of the copper catalyst to the reactants, facilitating the desired transformation. For example, in the synthesis of 2-arylthio-2,3-dihydroquinazolin-4(1H)-one derivatives, a copper-catalyzed cascade reaction involving methylation, C-H amination, and oxidation has been proposed. acs.org

While transition metals are powerful catalysts, metal-free reaction conditions offer advantages in terms of cost, toxicity, and sustainability. Several metal-free protocols have been developed for the functionalization of quinoline derivatives.

For example, a light-induced, metal-free catalyzed C-H alkylation of 2-chloroquinoline has been reported. thieme-connect.com The proposed mechanism involves the formation of an excited state of a photosensitizer (Rose Bengal), which interacts with an oxidant (PIFA) to generate a radical intermediate. This radical then adds to the 2-chloroquinoline, leading to the alkylated product after oxidation and elimination. thieme-connect.com

Base-catalyzed reactions are also common. For instance, the synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones from 2-chloroquinoline-3-carbonitriles and guanidine (B92328) hydrochloride proceeds without a catalyst in a tandem addition-elimination-cyclization reaction. researchgate.net Similarly, the synthesis of 1,8-naphthyridines from 2-chloroquinoline-3-carbaldehyde and enaminones is catalyzed by cesium carbonate (Cs2CO3). researchgate.net

Transition Metal-Catalyzed Processes (e.g., Copper-catalyzed reactions)

Intramolecular Rearrangement Reactions

Quinoline, 2-chloro-, 1-oxide and its derivatives can undergo intramolecular rearrangement reactions, often triggered by light or heat. A notable example is the photo-rearrangement of 4-alkoxy-2-methylquinoline 1-oxides, which can be prepared from 4-chloro-2-methylquinoline (B1666326) 1-oxide. nii.ac.jp Irradiation of these compounds leads to the formation of 1-methylcarbostyrils and 3-methylcarbostyrils. nii.ac.jp

Another type of rearrangement is the Smiles rearrangement, which can occur in nucleophilic substitution reactions of chloroquinolines. researchgate.net This involves the intramolecular migration of an aryl group.

Postulated Intermediates and Transition State Analysis

The understanding of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and transition states. In reactions involving Quinoline, 2-chloro-, 1-oxide, several intermediates have been postulated.

In the TDO-catalyzed cis-dihydroxylation of 2-chloroquinoline, a transient cis-dihydrodiol intermediate is proposed. nih.gov Molecular docking studies have been used to support the formation of these transient intermediates. nih.gov

In the C2-amidation of quinoline N-oxides, a plausible mechanism involves the in-situ generation of a nitrilium ion, which can react with the N-oxide via a [3+2]-dipolar cycloaddition to afford a five-membered oxadiazolidine intermediate. mdpi.com An alternative pathway suggests the formation of a Reissert-type intermediate. mdpi.com

In transition metal-catalyzed reactions, organometallic intermediates play a crucial role. For instance, in palladium-catalyzed C-H functionalization, the formation of a palladacycle intermediate is often proposed. rsc.org DFT studies have been employed to investigate the energetics of different reaction pathways and to shed light on the nature of the transition states. rsc.org For example, in the Pd(II)Cl2-catalyzed reaction of quinoline N-oxide, a metallacycle with a C(8)-H-Pd(II) agostic bond is a key intermediate leading to C8 activation. rsc.org

In the L-proline catalyzed multicomponent reaction for the synthesis of tetrahydrodibenzo[b,g] chim.itresearchgate.netnaphthyridin-1(2H)-ones, the formation of a reactive iminium ion intermediate is a key step. rsc.org This is followed by a series of condensations and cyclizations. rsc.org

Investigation of Stereoselectivity and Regioselectivity in Chemical Transformations

The control of stereoselectivity and regioselectivity is a major challenge in organic synthesis. In the context of Quinoline, 2-chloro-, 1-oxide, these aspects are influenced by the inherent properties of the molecule and the reaction conditions.

Regioselectivity:

The presence of the chloro group at C2 and the N-oxide moiety strongly directs the regioselectivity of many reactions. Nucleophilic substitution reactions typically occur at the C2 position due to the activation provided by both the chloro and N-oxide groups. researchgate.net

However, functionalization at other positions is also possible and is often controlled by the choice of catalyst and directing groups. For example, while Pd(OAc)2 tends to favor C2-H activation of quinoline N-oxides, PdCl2 can catalyze C8-H activation. rsc.org The regioselective C-2 alkynylation of 2,4-dichloroquinoline (B42001) is controlled by the coordination of the quinoline nitrogen to the palladium catalyst. nih.gov

In the case of 2,4-dichloroquinolines, regioselective nucleophilic substitution at the C4 position can be achieved using a mild base like K2CO3, leading to the formation of bis(2-chloroquinolines). researchgate.net The Vilsmeier-Haack reaction on acetanilides to produce 2-chloro-3-formylquinolines shows high regioselectivity for the 3-position. nih.gov

Stereoselectivity:

The investigation of stereoselectivity often arises in reactions that create new chiral centers. In the TDO-catalyzed cis-dihydroxylation of 2-chloroquinoline, a specific enantiomer of the cis-dihydrodiol metabolite is formed, indicating a stereoselective enzymatic process. nih.gov Molecular docking studies help to rationalize the observed stereoselectivity by examining the interactions between the substrate and the enzyme's active site. nih.gov

In the light-induced metal-free C-H alkylation of 2-chloroquinoline, exclusive selectivity for secondary C-H bonds over more reactive tertiary C-H bonds was observed, which was attributed to steric hindrance around the tertiary carbon center. thieme-connect.com

Iv. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of Quinoline (B57606), 2-chloro-, 1-oxide provides critical information on the electronic environment of the protons attached to its aromatic rings. The presence of the electron-withdrawing N-oxide and chloro substituents significantly influences the chemical shifts of the protons, causing them to appear at distinct positions in the spectrum.

In a study using dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, partial ¹H NMR data for the compound has been reported. escholarship.org The observed signals, including their multiplicity and coupling constants (J), allow for the assignment of specific protons in the quinoline ring system. For instance, the downfield shift of protons on the pyridine (B92270) ring moiety is characteristic of the influence of the N-oxide group.

Table 1: ¹H NMR Chemical Shift Data for Quinoline, 2-chloro-, 1-oxide (Data recorded in DMSO-d₆ at 400 MHz)

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Tentative Assignment |

| 8.32 | Doublet (d) | 8.8 | H-4 |

| 8.12 | Doublet (d) | 8.0 | H-5 or H-8 |

| 7.95 | Doublet (d) | 8.8 | H-3 |

| 7.87 | Triplet (t) | 8.8, 7.2 | H-6 or H-7 |

Source: Partially adapted from eScholarship.org escholarship.org

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. uni-regensburg.de While specific 2D NMR studies for Quinoline, 2-chloro-, 1-oxide are not detailed in the available literature, the application of standard techniques would be instrumental in its full characterization.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton spin-spin couplings through two or three bonds. This would allow for the definitive assignment of adjacent protons within the benzene (B151609) and pyridine rings. For example, it would show a correlation between H-3 and H-4, and trace the connectivity from H-5 through to H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would provide an unambiguous link between each proton and its corresponding carbon in the quinoline skeleton, greatly simplifying the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively rigid planar molecule like this, NOESY can help to confirm assignments by showing through-space proximity, for example, between H-8 and the N-oxide oxygen or between H-3 and H-4.

1H NMR and 13C NMR Chemical Shift Assignments

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of Quinoline, 2-chloro-, 1-oxide is expected to show several characteristic absorption bands corresponding to its aromatic system and specific functional groups. While a fully assigned spectrum is not available in the surveyed literature, data from related compounds and general spectroscopic principles allow for the prediction of key vibrational modes. For instance, a study of 4-Carboxy-2-chloroquinoline 1-oxide showed strong bands in the 1200-1300 cm⁻¹ region, which is consistent with N-oxide vibrations.

Table 2: Expected Characteristic IR Absorption Bands for Quinoline, 2-chloro-, 1-oxide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Quinoline Ring System |

| N-O Stretch | 1200 - 1350 | N-Oxide |

| C-Cl Stretch | 600 - 800 | Aryl Chloride |

| Aromatic C-H Bending (Out-of-Plane) | 750 - 900 | Ar-H |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of Quinoline, 2-chloro-, 1-oxide is C₉H₆ClNO, corresponding to a monoisotopic mass of approximately 179.01 Da. A key feature in its mass spectrum would be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1. Therefore, the molecular ion peak ([M]⁺) would be accompanied by an [M+2]⁺ peak with about one-third the intensity.

The fragmentation of quinoline N-oxides upon electron impact typically involves the loss of the oxygen atom from the N-oxide group. Further fragmentation common to the quinoline ring system includes the loss of hydrogen cyanide (HCN).

Table 3: Plausible Mass Fragments for Quinoline, 2-chloro-, 1-oxide

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Description |

| 179 | [C₉H₆ClNO]⁺ | Molecular Ion ([M]⁺) |

| 181 | [C₉H₆³⁷ClNO]⁺ | Molecular Ion ([M+2]⁺) |

| 163 | [C₉H₆ClN]⁺ | Loss of Oxygen atom from N-oxide |

| 144 | [C₉H₆NO]⁺ | Loss of Chlorine atom |

| 128 | [C₉H₆N]⁺ | Loss of both Oxygen and Chlorine |

| 116 | [C₈H₅O]⁺ | Loss of Cl and HCN |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional structure of a compound in the solid state. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be calculated with high precision.

Although studies on related compounds have utilized X-ray crystallography, a published crystal structure determination with detailed parameters (e.g., space group, unit cell dimensions, and atomic coordinates) for Quinoline, 2-chloro-, 1-oxide was not identified in the surveyed literature. escholarship.org If such an analysis were performed, it would definitively confirm the planarity of the quinoline ring system and reveal how the molecules pack in the crystal lattice, detailing any intermolecular forces such as pi-stacking or dipole-dipole interactions involving the N-oxide and chloro-substituents.

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. Quinoline, 2-chloro-, 1-oxide, being a relatively small molecule, could potentially be analyzed by GC-MS. The gas chromatograph would separate the compound from other components in a mixture based on its boiling point and polarity, and the mass spectrometer would provide a mass spectrum for positive identification based on its molecular weight and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and particularly well-suited for polar, less volatile, or thermally sensitive compounds. The N-oxide group imparts significant polarity to the molecule, making LC-MS an ideal method for its analysis. The compound would be separated by a liquid chromatograph (typically using reverse-phase columns), and then ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. This technique is widely used for quantifying trace amounts of compounds in complex matrices, such as in environmental or biological samples.

V. Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has been applied to quinoline (B57606) N-oxides and their derivatives to predict a variety of molecular properties with high accuracy.

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For related compounds, such as bis(4-chloroquinoline-N-oxide)hydrogen tribromide, DFT has been employed to perform conformational studies. researchgate.net In such analyses, the potential energy surface is explored to identify different stable conformers and the energy barriers between them. researchgate.net For the 4-chloro- N-oxide derivative, two distinct conformations corresponding to energy minima were identified, with the model of one conformer closely matching the structure determined by X-ray diffraction. researchgate.net These studies suggest that the most favorable structure involves a dihedral angle (quinoline - N-O-H) of approximately 90°, a preference explained by resonance and steric factors. researchgate.net A similar methodological approach could be applied to 2-chloroquinoline-1-oxide to identify its preferred conformations.

The electronic properties of a molecule govern its reactivity. DFT is used to calculate key descriptors such as Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO energies are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and is a factor in its optical properties. rsc.orgresearchgate.net Computational studies on various heterocyclic N-oxides show that the introduction of the N-O bond lowers both the HOMO and LUMO energies compared to the parent heterocycle. sci-hub.se This change arises from the better stabilization of the LUMO, often leading to a red shift in the molecule's absorption spectrum. sci-hub.se

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For related N-oxides like 4-nitroquinoline-N-oxide, coordination to a Lewis acid was shown to increase the positive electrostatic potential on the surface, enhancing its reactivity toward nucleophiles. mdpi.com DFT calculations on derivatives of 2-chloroquinoline (B121035) have been used to compute these electronic parameters to understand their chemical behavior and reaction potential. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties for Quinoline Derivatives from DFT Studies Note: The following data is derived from studies on closely related derivatives, such as 2-chloroquinoline-3-carbaldehyde (B1585622) and other quinoline N-oxides, and serves as an illustration of the parameters typically obtained via DFT.

| Parameter | Description | Typical Finding for Related Compounds |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | N-oxidation generally lowers the HOMO energy level. sci-hub.se |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | N-oxidation significantly lowers the LUMO energy level. sci-hub.semdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The energy gap is a key factor in determining electronic transitions and photophysical properties. sci-hub.se |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Calculated from HOMO and LUMO energies to predict reactivity. rsc.org |

| Chemical Hardness (η) | A measure of resistance to charge transfer. | Derived from the HOMO-LUMO gap. rsc.org |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Calculations for quinoline show good agreement with experimental data. scirp.org |

Molecular Geometry Optimization and Conformer Analysis

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule (ligand) might interact with a biological macromolecule, such as an enzyme or receptor.

Molecular docking studies have been instrumental in rationalizing the interactions between quinoline derivatives and enzymes. A notable study investigated the docking of 2-chloroquinoline (the parent compound of the N-oxide) at the active site of toluene (B28343) dioxygenase (TDO). nih.govqub.ac.ukfrontiersin.org This in silico analysis was conducted to explain the experimentally observed stereoselective cis-dihydroxylation of the carbocyclic ring. nih.govqub.ac.ukfrontiersin.org The docking results, obtained using Autodock Vina, identified specific edge-to-face interactions within the enzyme's active site. nih.govqub.ac.ukfrontiersin.orgresearchgate.net

These computational findings provided strong support for the proposed mechanism of cis-dihydroxylation of the electron-deficient pyridyl ring, which proceeds through a transient cis-dihydrodiol intermediate. nih.govqub.ac.ukfrontiersin.org Furthermore, docking has been applied to other 2-chloroquinoline derivatives to explore their potential as inhibitors of other enzymes, such as the MPro and PLPro cysteine proteases of SARS-CoV-2 and HIV non-nucleoside reverse transcriptase. nih.govnih.gov These studies demonstrate the power of molecular docking to predict binding modes and guide the design of new bioactive molecules. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is a powerful approach for elucidating detailed reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a chemical transformation.

For the broader class of quinoline N-oxides, DFT calculations have been used to gain insight into the site selectivity of reactions. For instance, the mechanism of the Palladium-Catalyzed C8-Selective C–H Arylation of quinoline N-oxides was investigated computationally. acs.org The study provided a deep understanding of the electronic, steric, and solvation effects that govern the regioselectivity of the arylation process. acs.org Other reaction mechanisms involving quinoline N-oxides have also been proposed, representing opportunities for further computational investigation. This includes the regioselective chlorination at the C2 position using phosphoryl chloride (POCl₃), which is thought to proceed through a concerted mechanism involving an oxyphosphorane adduct. nih.gov Another example is the C2 amidation of a quinoline N-oxide, for which a plausible mechanism involving a [3+2]-dipolar cycloaddition has been suggested. preprints.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Correlates

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are critical for their effects.

A 3D-QSAR study was conducted on a series of 2-chloroquinoline derivatives to analyze their antitubercular activity against Mycobacterium tuberculosis H37 RV. nih.govresearchgate.net This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build theoretical models. nih.gov The resulting models were statistically significant and successfully correlated the chemical structures of the 2-chloroquinoline analogs with their antimycobacterial activity. nih.gov

The contour maps generated from the CoMFA and CoMSIA models were used to identify the structural features of the molecules that are important for their biological function. nih.gov This information is highly valuable for the rational design of new, more potent antitubercular drug candidates based on the 2-chloroquinoline scaffold. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

The confluence of theoretical calculations and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of heterocyclic compounds. For quinoline derivatives, computational methods, particularly Density Functional Theory (DFT), have become indispensable for interpreting and predicting spectroscopic data. uantwerpen.beresearchgate.net This approach allows for the assignment of vibrational modes, the prediction of electronic transitions, and the corroboration of complex nuclear magnetic resonance (NMR) spectra. chemicalbook.comajchem-a.com

The standard methodology for these investigations involves a multi-step computational process. Initially, the molecular geometry of the target compound is optimized using a selected DFT functional, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, combined with a suitable basis set like 6-311++G(d,p) or 6-31G(d,p). researchgate.netresearchgate.netnih.gov Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra. researchgate.net It is a common and necessary practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. researchgate.net

For the prediction of electronic properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are employed. researchgate.netni.ac.rs This method provides information on electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in experimental UV-Vis spectra. ni.ac.rs Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which have been shown to produce results that are in good agreement with experimental findings for quinoline-based structures. chemicalbook.com

To illustrate the validation process, data from studies on structurally related compounds, such as 2-chloro-3-quinolinecarboxaldehyde, can be examined. In such studies, a close correlation between the scaled theoretical wavenumbers and the experimental IR and Raman bands is typically achieved, allowing for a confident assignment of fundamental vibrational modes. researchgate.net

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Quinoline Derivative (2-chloro-3-quinolinecarboxaldehyde)

| Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| 3100 | 3133 | C-H stretching |

| 1685 | 1705 | C=O stretching |

| 1612 | 1620 | C=C stretching |

| 1580 | 1590 | Aromatic C=C stretching |

| 750 | 755 | C-Cl stretching |

| Data derived from methodologies described for similar compounds. researchgate.net |

Table 2: Example of Predicted vs. Experimental Electronic Absorption Spectra Data

| Experimental λmax (nm) | Calculated TD-DFT λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 340 | 347 | 0.25 | HOMO -> LUMO |

| 295 | 305 | 0.15 | HOMO-1 -> LUMO |

| 250 | 255 | 0.50 | HOMO -> LUMO+1 |

| This table is a generalized representation based on methodologies for related compounds. researchgate.netni.ac.rs |

Vi. Applications in Chemical Synthesis and Functional Materials

A Versatile Precursor for Organic Transformations

2-Chloroquinoline (B121035) 1-oxide serves as a key starting material for the synthesis of a multitude of organic compounds, owing to the reactivity of both the chloro and N-oxide functionalities. researchgate.net The N-oxide group, in particular, enhances the reactivity of the quinoline (B57606) ring, facilitating various transformations with good regioselectivity. researchgate.net

The inherent reactivity of 2-chloroquinoline 1-oxide allows for its use in the construction of complex heterocyclic systems. The N-oxide can act as a 1,3-dipole in cycloaddition reactions, although its reactivity in this regard can be low. mdpi.compreprints.org A more common approach involves its reaction with nitriles in the presence of acid to form oxadiazolidine intermediates, which can then rearrange to yield functionalized quinolines. mdpi.compreprints.org

Furthermore, the chloro group at the C2 position is susceptible to nucleophilic substitution, enabling the introduction of various functionalities and the subsequent construction of fused ring systems. For instance, treatment of 2-chloroquinoline-3-carbaldehyde (B1585622), a derivative of 2-chloroquinoline, with sodium azide (B81097) can lead to the formation of tetrazolo[1,5-a]quinoline (B14009986) derivatives. nih.gov These reactions open avenues to a diverse range of polycyclic and heterocyclic structures with potential biological and material applications.

Detailed research findings on the synthesis of complex heterocyclic scaffolds are presented in the table below:

| Starting Material | Reagents and Conditions | Product | Research Focus |

| 4,7-dichloroquinoline (B193633) | m-chloroperbenzoic acid (m-CPBA), chloroform (B151607), room temperature | 4,7-dichloroquinoline 1-oxide | Intermediate for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide synthesis. mdpi.compreprints.org |

| 2-chloroquinoline-3-carbaldehydes | Sodium azide, acetic acid | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | Synthesis of fused heterocyclic systems. nih.gov |

| 2-chloroquinoline-3-carbaldehyde | Phenylhydrazine, Acacia pods | Schiff base | Green synthesis of Schiff bases. rsc.org |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine (B178648) hydrate (B1144303), then 2-naphthaldehyde (B31174) or 1H-indole-3-carbaldehyde | Hydrazono-quinolines | Synthesis of binary quinoline-cord heterocyclic systems. rsc.org |

The transformation of 2-chloroquinoline 1-oxide into a wide array of quinoline derivatives is a cornerstone of its utility in organic synthesis. The N-oxide group can be deoxygenated, often concurrently with functionalization at the C2 position.

One of the most significant applications is the synthesis of 2-substituted quinolines. For example, the reaction of 2-chloroquinoline 1-oxide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) readily converts it to 2-chloroquinoline. nih.gov This simple deoxygenation-chlorination is a key step in many synthetic routes.

Furthermore, the N-oxide facilitates the introduction of various substituents at the C2 position through deoxygenative functionalization. This can be achieved with a range of nucleophiles, including amines, thiols, and carbon nucleophiles. For instance, deoxygenative dithiocarbamation of quinoline N-oxides can be achieved using carbon disulfide (CS₂) and amines to produce quinoline-dithiocarbamate compounds. researchgate.net Similarly, 2-sulfonylquinolines can be synthesized from quinoline N-oxides and sulfonyl chlorides. mdpi.com

The generation of diverse quinoline derivatives from 2-chloroquinoline and its N-oxide is summarized in the following table:

| Starting Material | Reagents and Conditions | Product | Research Focus |

| 2-chloroquinoline-3-formylquinolines | Acetophenones, boronic acid derivatives, PdCl₂(PPh₃)₂ | Highly functionalized quinolines | Three-component domino reaction for diverse quinoline synthesis. chim.it |

| 7-acetamido-8-benzyloxyquinoline N-oxide | POCl₃, CHCl₃, reflux | 2-chloro-7-acetamido-8-benzyloxyquinoline | Synthesis of quinone derivatives. nih.gov |

| 2-chloroquinolin-3-yl methanol | Diethyl azodicarboxylate (DEAD), ZnBr₂, Ph-CH₃, reflux | 2-chloroquinoline-3-carbaldehyde | Mild oxidation to an important synthetic intermediate. rsc.org |

| Quinoline N-oxide | Azide, [IrCp*Cl₂]₂, AgNTf₂, AcOH, 1,2-dichloroethane | C8-amidated quinoline N-oxide | Regioselective C-H amidation at the C8 position. google.com |

Synthesis of Complex Heterocyclic Scaffolds

Role as a Directing Group in Regioselective Synthetic Methodologies

A significant feature of the N-oxide group in 2-chloroquinoline 1-oxide is its ability to act as a directing group in regioselective C-H functionalization reactions. mdpi.compreprints.org This directing effect is particularly powerful for introducing substituents at the C2 and C8 positions of the quinoline ring under mild conditions. researchgate.netmdpi.compreprints.org

The coordination of the N-oxide to a metal catalyst brings the catalyst into proximity with the C8-H bond, facilitating its activation and subsequent functionalization. This has been exploited in palladium-catalyzed C8-selective arylation of quinoline N-oxides. acs.org While palladium-catalyzed functionalization of quinoline N-oxides often favors the C2 position, specific conditions can achieve high selectivity for C8 arylation. acs.org

Similarly, iridium-catalyzed C-H amidation has been shown to occur selectively at the C8 position of quinoline N-oxides, highlighting the directing power of the N-oxide group in achieving regiocontrol that might be difficult to attain through other synthetic methods. google.com This regioselective functionalization is a key strategy in the late-stage diversification of complex molecules and pharmaceutical scaffolds. preprints.org

Development of Advanced Materials and Specialty Chemicals

The unique chemical properties of 2-chloroquinoline 1-oxide and its derivatives make them valuable precursors for the development of advanced materials and specialty chemicals.

Quinoline derivatives are known for their stable chemical structures, which makes them suitable for use in the production of dyes and pigments. The extended π-system of the quinoline core can be readily modified through substitution reactions, allowing for the tuning of their color and other photophysical properties. The reactivity of the chloro group in 2-chloroquinoline and its derivatives allows for the introduction of various chromophoric and auxochromic groups, leading to the synthesis of a wide range of colored compounds.

The nitrogen atom of the quinoline ring and the oxygen atom of the N-oxide group in 2-chloroquinoline 1-oxide can act as donor atoms, allowing them to coordinate with metal ions to form coordination complexes. cuni.czmdpi.com This property is fundamental to its application in supramolecular and coordination chemistry.

The coordination of heteroaromatic N-oxides, including quinoline N-oxides, to metal ions like zinc(II) can influence their electronic properties and their ability to participate in intermolecular interactions, such as π-π stacking with other aromatic molecules like pyrene. dntb.gov.uamdpi.com The formation of these supramolecular assemblies is driven by a combination of forces including ion-dipole interactions, hydrogen bonding, and van der Waals forces. cuni.cz The ability to form such complexes makes these compounds interesting for applications in sensing, catalysis, and the construction of novel materials with specific structural and functional properties.

Fluorescent Probes and Sensing Applications (Mechanistic aspects of N-oxide based "turn-on" fluorescence)

The transformation of heterocyclic compounds into their N-oxide analogues is a known strategy to enhance reactivity, particularly at the C2 position. rsc.org This structural modification is central to the design of "turn-on" fluorescent probes. The N-oxide group, being zwitterionic and electron-withdrawing, can be integrated into molecular scaffolds to create systems that are initially non-fluorescent. sci-hub.sersc.org This lack of fluorescence is often due to a process called photoinduced electron transfer (PeT), where the N-oxide group quenches the fluorescence of the attached fluorophore. acs.org

The "turn-on" mechanism is triggered by a chemical reaction that cleaves the N-O bond, thereby inhibiting the PeT process and restoring fluorescence. rsc.orgacs.org For instance, a quinoline-based two-photon fluorescent probe for nitric oxide (NO) was designed based on this principle. The probe itself showed very weak fluorescence, but in the presence of NO, the o-phenylenediamine (B120857) receptor part of the probe reacted to form a triazine moiety. acs.org This reaction inhibited the PeT process, leading to a significant, 12-fold enhancement in fluorescence. acs.org

Similarly, the unique properties of the N-O bond have been used to develop fluorogenic probes for other analytes like hydrogen sulfide (B99878) (H₂S) and formaldehyde. sci-hub.se In these cases, the quinoline N-oxide scaffold is functionalized with a reactive group. The reaction with the target analyte removes the N-oxide's quenching effect, "turning on" the fluorescence and allowing for sensitive detection. sci-hub.se This strategy enables the rational design of probes where the fluorescence signal is directly linked to the presence of a specific chemical entity. sci-hub.sersc.org

Applications in Environmental Chemistry Research (e.g., assessment of degradation pathways)

In environmental chemistry, research on 2-chloroquinoline N-oxide contributes to understanding the fate of quinoline-based pollutants. Quinolines and their derivatives can be introduced into the environment from industrial sources, and their degradation pathways are of significant interest. besjournal.comethz.ch N-oxides can be intermediates in the microbial metabolism of these compounds. nih.gov

The degradation of chlorinated quinolines can be initiated by microorganisms through the action of dioxygenase enzymes. frontiersin.org For example, studies on the biotransformation of 2-chloroquinoline by Pseudomonas putida UV4 have shown that the organism can catalyze cis-dihydroxylation at various positions on the carbocyclic ring, leading to metabolites like (+)-cis-(5R,6S)-dihydroxy-5,6-dihydro-2-chloroquinoline and (+)-cis-(7R,8S)-dihydroxy-7,8-dihydro-2-chloroquinoline. frontiersin.org These reactions are critical first steps in the aerobic breakdown of the quinoline structure. Docking studies suggest that enzymes like toluene (B28343) dioxygenase (TDO) can bind to 2-chloroquinoline, positioning it for such oxidative attacks. frontiersin.orgresearchgate.net

Photodegradation is another important pathway for the environmental transformation of quinoline N-oxides. rsc.org Irradiation of substituted quinoline N-oxides can lead to rearrangements and deoxygenation, forming various photoproducts. rsc.orgnih.govscispace.com For example, photolysis can convert quinoline N-oxides into the corresponding carbostyrils (2(1H)-quinolones). rsc.orgscispace.com The specific products formed depend on factors like the substitution pattern on the quinoline ring and the irradiation conditions. rsc.orgnih.gov Understanding these degradation pathways, both microbial and photochemical, is essential for assessing the environmental persistence and transformation of these compounds.

Vii. Interdisciplinary Research Areas

Biochemical Assay Development and Enzyme Activity Studies

While direct studies on "Quinoline, 2-chloro-, 1-oxide" in biochemical assay development are not extensively documented in the reviewed literature, the broader class of quinoline (B57606) derivatives is frequently utilized in such research. Quinoline-based compounds are known to interact with various biological targets, which makes them valuable tools for developing new assays and studying enzyme function. evitachem.com

Research on related compounds suggests that quinoline N-oxides can participate in redox reactions, potentially modulating the activity of enzymes involved in cellular metabolism. evitachem.com The chlorine substituent at the 2-position can influence the electronic properties of the quinoline ring system, which may affect its binding affinity and interaction with enzymes. The N-oxide functional group can also be a key determinant in biological activity.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers powerful strategies for producing complex molecules with high selectivity. "Quinoline, 2-chloro-, 1-oxide" and its derivatives have been subjects of interest in this field, particularly in the synthesis of chiral compounds.

A notable area of research involves the use of dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO), to catalyze the stereoselective cis-dihydroxylation of quinoline structures. frontiersin.orgnih.gov For example, the biotransformation of 2-chloroquinoline (B121035) using whole cells of Pseudomonas putida UV4, which expresses TDO, has been shown to produce enantiopure cis-dihydrodiol metabolites. frontiersin.org These chiral diols are valuable intermediates for the synthesis of other complex molecules, including arene oxides and other mammalian metabolites of quinoline. frontiersin.orgnih.gov

The general scheme for such a chemoenzymatic process can be outlined as follows:

| Step | Description | Reactant(s) | Key Reagent/Enzyme | Product(s) |

| 1 | Biocatalytic Dihydroxylation | 2-Chloroquinoline | Toluene Dioxygenase (TDO) | cis-Dihydrodiol metabolites |

| 2 | Chemical Transformation | cis-Dihydrodiol metabolites | Various chemical reagents | Enantiopure arene oxides, etc. |

This approach highlights how enzymes can be used to introduce chirality, which is then elaborated upon using traditional chemical methods to access a range of valuable, optically active compounds. researchgate.net The stability and yield of the cis-dihydrodiol metabolites can be influenced by the substituents on the quinoline ring, with electron-withdrawing groups sometimes leading to more stable products. frontiersin.org

Exploration in Novel Synthetic Methodologies and Catalysis

"Quinoline, 2-chloro-, 1-oxide" serves as a versatile platform for exploring new synthetic methodologies and catalytic processes. The presence of the N-oxide and the chloro group provides multiple reactive sites for functionalization.

The N-oxide group can act as an internal directing group in C-H activation reactions, facilitating the introduction of various functional groups at specific positions on the quinoline ring. mdpi.com This strategy is a powerful tool for the regioselective synthesis of substituted quinolines. For example, transition metal catalysts, such as those based on iridium, have been used to achieve C-H amidation at the C-8 position of quinoline N-oxides. google.com

Furthermore, the chlorine atom at the 2-position is a good leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, leading to the synthesis of diverse libraries of quinoline derivatives. evitachem.com

Recent advancements in catalysis, including the use of nanocatalysts, have also been applied to the synthesis of quinoline derivatives, offering environmentally benign and efficient routes. acs.org While not specifically detailing "Quinoline, 2-chloro-, 1-oxide," these methodologies are broadly applicable to the synthesis and modification of such compounds.

The development of novel synthetic methods involving quinoline N-oxides continues to be an active area of research, driven by the potential of the resulting compounds in medicinal chemistry and materials science. evitachem.comrsc.org

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 2-chloro-quinoline-1-oxide derivatives, and how do reaction conditions impact yield?